

Application Note: Profiling Protein-Arachidonic Acid Interactions via Biotinylation and Pulldown Assays

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Compound of Interest

Compound Name: *Arachidonic acid-alkyne*

Cat. No.: *B565829*

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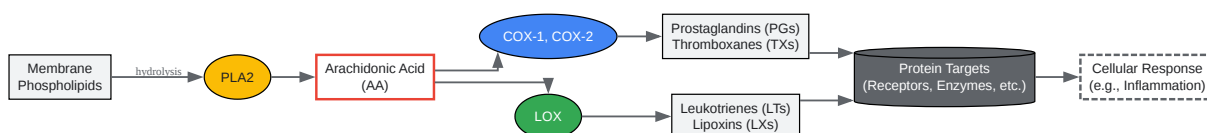
Introduction

Arachidonic acid (AA) is a crucial polyunsaturated fatty acid that serves as the precursor for a vast array of bioactive lipid mediators known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[1][2] These molecules are synthesized through enzymatic pathways involving cyclooxygenases (COX) and lipoxygenases (LOX) and are pivotal in regulating numerous physiological and pathological processes such as inflammation, immunity, and carcinogenesis.[1][3][4] Identifying the protein targets that are covalently modified by AA or its reactive metabolites is essential for understanding their signaling mechanisms and for developing novel therapeutics.

This application note describes a powerful chemical proteomics strategy to identify and enrich proteins that interact with or are modified by arachidonic acid. The method utilizes an alkyne-functionalized analog of arachidonic acid, **Arachidonic acid-alkyne** (AA-alkyne), as a metabolic probe.[5][6] Cells are first incubated with AA-alkyne, allowing it to be incorporated into cellular pathways and interact with target proteins. Following cell lysis, the alkyne-tagged proteins are covalently linked to an azide-functionalized biotin reporter tag via a highly specific and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[7][8] The resulting biotinylated proteins can then be efficiently captured and enriched using streptavidin-functionalized beads for subsequent identification and quantification by mass spectrometry (LC-MS/MS).[9][10][11]

Biological Pathway Context: Eicosanoid Synthesis

Arachidonic acid is released from membrane phospholipids by phospholipase A2 (PLA2) and is metabolized by COX and LOX enzymes into various eicosanoids, which then exert their effects by interacting with specific protein targets.[1][3]

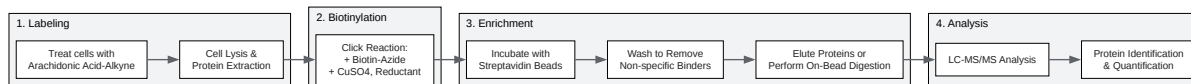


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Caption: Simplified Eicosanoid Signaling Pathway.

Experimental Workflow

The overall workflow involves four main stages: metabolic labeling of cells with AA-alkyne, click chemistry-mediated biotinylation of target proteins, enrichment of biotinylated proteins via streptavidin pulldown, and finally, identification and quantification by mass spectrometry.



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